2-(Cyclopropylmethoxy)ethane-1-sulfonyl chloride
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Overview
Description
2-(Cyclopropylmethoxy)ethane-1-sulfonyl chloride is an organosulfur compound with the molecular formula C6H11ClO3S It is a sulfonyl chloride derivative, characterized by the presence of a cyclopropylmethoxy group attached to an ethane-1-sulfonyl chloride moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopropylmethoxy)ethane-1-sulfonyl chloride typically involves the reaction of 2-(cyclopropylmethoxy)ethanol with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:
C3H5CH2OCH2CH2OH+ClSO3H→C3H5CH2OCH2CH2SO2Cl+H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclopropylmethoxy)ethane-1-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Hydrolysis: In the presence of water, the compound can hydrolyze to form 2-(cyclopropylmethoxy)ethane-1-sulfonic acid.
Reduction: The sulfonyl chloride group can be reduced to the corresponding sulfonyl hydride under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature or slightly elevated temperatures.
Hydrolysis: This reaction can be facilitated by the addition of a base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols or thiols.
Sulfonic Acid: Formed by hydrolysis.
Scientific Research Applications
2-(Cyclopropylmethoxy)ethane-1-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: It is used as a reagent for introducing the sulfonyl chloride functional group into organic molecules, which can be further transformed into various derivatives.
Pharmaceutical Research: The compound is explored for its potential in the synthesis of biologically active molecules, including drug candidates.
Material Science: It is used in the modification of polymers and other materials to impart specific chemical properties.
Mechanism of Action
The mechanism of action of 2-(Cyclopropylmethoxy)ethane-1-sulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The compound can react with nucleophiles to form sulfonamide or sulfonate derivatives, which may exhibit biological activity. The molecular targets and pathways involved depend on the specific derivatives formed and their interactions with biological systems.
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl Chloride: A simpler sulfonyl chloride with a single methyl group.
Ethanesulfonyl Chloride: Similar to 2-(Cyclopropylmethoxy)ethane-1-sulfonyl chloride but lacks the cyclopropylmethoxy group.
Benzenesulfonyl Chloride: Contains a benzene ring instead of the cyclopropylmethoxy group.
Uniqueness
This compound is unique due to the presence of the cyclopropylmethoxy group, which can impart distinct chemical and physical properties to the compound
Properties
IUPAC Name |
2-(cyclopropylmethoxy)ethanesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO3S/c7-11(8,9)4-3-10-5-6-1-2-6/h6H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEPQNPFFXGEMTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COCCS(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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